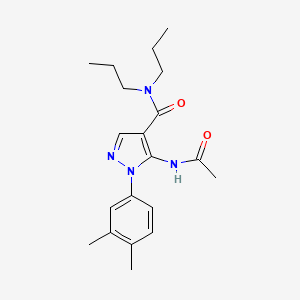
5-(acetylamino)-1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
The study of pyrazole derivatives, including compounds similar to "5-(acetylamino)-1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide," is significant due to their potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. These compounds are known for their diverse biological activities and serve as key intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with appropriate diketones or β-dicarbonyl compounds under specific conditions. A novel synthesis approach for pyrazole-4-carboxamides, which might be relevant to the synthesis of the compound , uses N-(3-(dimethylamino)-2-formylacryloyl)formamide as an intermediate, reacting with hydrazine hydrate to yield pyrazole-4-carboxamides in good yields (Jachak et al., 2010).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Carboxamide derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxic effects, with IC(50) values below 10 nM, indicating their potential as antitumor agents. For instance, the study by Deady et al. (2003) explores the cytotoxic activity of benzo[b][1,6]naphthyridine carboxamide derivatives, highlighting their efficacy in in vivo models against colon 38 tumors in mice (Deady et al., 2003).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial properties. These studies show that some of the synthesized compounds exhibited promising antimicrobial activities, suggesting the potential use of related compounds in developing new antimicrobial agents. For example, Gouda et al. (2010) discussed the synthesis and antimicrobial activities of such derivatives, indicating their potential application in addressing microbial resistance (Gouda et al., 2010).
Antitumor Activity and Molecular Docking
Pyrazole derivatives have been investigated for their antitumor activity, including molecular docking and density functional theory (DFT) studies to understand their interaction with cancer targets. Such studies have identified compounds with significant in vitro antitumor activity against various cancer cell lines, offering insights into the design of new anticancer drugs. Fahim et al. (2019) presented a detailed investigation of novel pyrimidiopyrazole derivatives, demonstrating outstanding antitumor activity against HepG2 cell lines (Fahim et al., 2019).
Inhibitory Effects on Biofilm Formation
Bis(pyrazole-benzofuran) hybrids have been synthesized and tested for their inhibitory effects on bacterial biofilm formation and the MurB enzyme, which is critical for bacterial cell wall synthesis. These compounds showed potent activities against various bacterial strains, including MRSA and VRE, indicating their potential application in treating bacterial infections resistant to conventional antibiotics. Mekky and Sanad (2020) detailed the synthesis of such hybrids and their effectiveness in inhibiting bacterial biofilm formation (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
5-acetamido-1-(3,4-dimethylphenyl)-N,N-dipropylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-6-10-23(11-7-2)20(26)18-13-21-24(19(18)22-16(5)25)17-9-8-14(3)15(4)12-17/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFCLUHXXXMQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)

![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)

![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-furamide](/img/structure/B4558242.png)
![2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4558245.png)
![3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B4558246.png)

![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)